
14,15-dehydro Leukotriene B4
Übersicht
Beschreibung
14,15-Dehydro Leukotriene B4 (14,15-dehydro LTB4) is a synthetic derivative of the pro-inflammatory lipid mediator Leukotriene B4 (LTB4), which is generated via the 5-lipoxygenase (5-LOX) pathway from arachidonic acid (AA) . Structurally, 14,15-dehydro LTB4 features a triple bond between carbons 14 and 15, replacing the double bond found in native LTB4 (5S,12R-dihydroxy-6Z,8E,10E-eicosatetraenoic acid) . This modification confers unique receptor-binding properties, making it a selective antagonist for the leukotriene B4 receptor 2 (LTB4R2) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-dehydro Leukotriene B4 typically involves the enzymatic conversion of Leukotriene A4 to Leukotriene B4, followed by a dehydrogenation process to introduce the 14,15-dehydro modification . The reaction conditions often require specific enzymes and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications in research. it can be produced in bulk by optimizing the enzymatic pathways and using bioreactors to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 14,15-dehydro Leukotriene B4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can reverse the dehydrogenation process, converting it back to Leukotriene B4.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes like lipoxygenases and hydrolases are commonly used
Major Products:
Oxidation Products: Modified leukotrienes with altered hydroxyl groups.
Reduction Products: Leukotriene B4.
Substitution Products: Various leukotriene derivatives depending on the substituents used
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
14,15-dehydro-LTB4 acts as a potent antagonist at leukotriene B4 receptors, specifically showing higher binding affinity for the BLT1 receptor compared to the BLT2 receptor. This unique interaction positions it as a valuable compound in therapeutic contexts related to inflammation and immune disorders.
Key Mechanisms of Action
- Receptor Antagonism : By inhibiting BLT1 receptors, 14,15-dehydro-LTB4 modulates various inflammatory pathways.
- Metabolic Pathways : It is synthesized from leukotriene B4 through enzymatic reactions that reduce double bonds in the fatty acid chain. This metabolic pathway is crucial for its biological activity and therapeutic applications.
Research Applications
14,15-dehydro-LTB4 has several applications in scientific research:
- Inflammatory Diseases : Due to its role in modulating inflammatory responses, it is being investigated for potential therapeutic applications in conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases.
- Neurodegenerative Diseases : Recent studies suggest a possible involvement of 14,15-dehydro-LTB4 in neurodegenerative diseases, indicating its potential as a target for future therapies.
- Cancer Research : Its effects on immune modulation make it a candidate for exploring interactions within tumor microenvironments and the immune response to cancer therapies.
Comparative Analysis with Related Compounds
The following table summarizes the structural and functional similarities between 14,15-dehydro-LTB4 and other leukotrienes:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Leukotriene B4 | High | Promotes inflammation | Precursor to 14,15-dehydro-LTB4 |
5-Hydroxy-eicosatetraenoic acid | Moderate | Involved in vasodilation | Functions primarily as a vasodilator |
Leukotriene C4 | High | Mediates bronchoconstriction | Involved in allergic responses |
Case Studies
Several case studies highlight the applications of 14,15-dehydro-LTB4 in clinical and experimental settings:
- Case Study on Inflammatory Response : A study demonstrated that treatment with 14,15-dehydro-LTB4 significantly reduced inflammatory markers in animal models of arthritis. The compound's ability to inhibit leukocyte recruitment was noted as a critical mechanism .
- Neuroinflammation Research : In models of neuroinflammation, 14,15-dehydro-LTB4 was shown to modulate cytokine production and reduce neuronal damage associated with neurodegenerative processes.
- Cancer Immunotherapy : Investigations into the role of 14,15-dehydro-LTB4 in tumor microenvironments revealed its potential to enhance anti-tumor immunity by modulating immune cell activity .
Wirkmechanismus
14,15-dehydro Leukotriene B4 exerts its effects by binding to the BLT1 receptor with high affinity, thereby blocking the action of Leukotriene B4. This inhibition prevents the activation of leukocytes and the subsequent inflammatory response. The molecular targets include the BLT1 receptor and associated signaling pathways involved in immune cell activation and chemotaxis .
Vergleich Mit ähnlichen Verbindungen
Key Functions :
- Receptor Antagonism : Binds LTB4R2 with high affinity ($K_d = 0.17 \, \text{nM}$) but shows minimal interaction with LTB4R1 .
- Anti-Inflammatory Potential: Modulates leukocyte recruitment and inflammation by disrupting LTB4 signaling .
- Research Tool : Used to study LTB4R2-specific pathways in liver, intestine, and kidney .
2.1. Leukotriene B4 (LTB4)
- Structure: 5S,12R-dihydroxy-6Z,8E,10E-eicosatetraenoic acid .
- Receptor Affinity : Binds both LTB4R1 (high affinity, $Kd = 0.15 \, \text{nM}$) and LTB4R2 (lower affinity, $Kd = 1.2 \, \text{nM}$) .
- Biological Role: Potent chemoattractant for neutrophils and eosinophils . Enhances leukocyte adhesion, oxidative burst, and cytokine release .
- Key Difference : Unlike 14,15-dehydro LTB4, LTB4 is a pro-inflammatory agonist for both receptors .
2.2. 20-Hydroxy-LTB4
- Structure : Omega-oxidation product of LTB4, hydroxylated at carbon 20 .
- Receptor Affinity : Binds LTB4R2 with intermediate affinity ($K_d = 1.5 \, \text{nM}$) but has reduced activity at LTB4R1 .
- Biological Role: Inactivates LTB4 by promoting its catabolism . Found in elevated concentrations in rheumatoid arthritis synovial fluid .
- Key Difference : Acts as a partial agonist/antagonist, contrasting with 14,15-dehydro LTB4’s pure antagonism .
2.3. LY255283 and SC-41930 (LTB4 Receptor Antagonists)
- Structure: Non-lipid small molecules .
- Receptor Affinity : Primarily target LTB4R1, with minimal effect on LTB4R2 .
- Biological Role :
2.4. Lipoxins (e.g., Lipoxin A4)
- Structure : Trihydroxy-tetraene derivatives of AA via 15-LOX .
- Biological Role :
- Key Difference: Lipoxins are endogenous "stop signals" for inflammation, whereas 14,15-dehydro LTB4 is an exogenous synthetic antagonist .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Receptor Specificity : 14,15-dehydro LTB4’s selectivity for LTB4R2 makes it a valuable tool for studying tissue-specific inflammation (e.g., hepatic or intestinal) without interfering with LTB4R1-mediated immune responses .
- Therapeutic Potential: Unlike broad-spectrum antagonists, its specificity may reduce off-target effects in conditions like inflammatory bowel disease or psoriasis .
- Metabolic Stability : The triple bond in 14,15-dehydro LTB4 enhances resistance to β-oxidation compared to LTB4, prolonging its activity .
Biologische Aktivität
14,15-Dehydro Leukotriene B4 (14,15-dehydro-LTB4) is a metabolite derived from the leukotriene pathway, specifically from the enzymatic conversion of leukotriene A4 (LTA4). This compound is significant in the context of inflammation and immune responses, exhibiting various biological activities that influence leukocyte function and contribute to pathological conditions.
Chemical Structure and Metabolism
14,15-dehydro-LTB4 is characterized by the absence of hydrogen atoms at the 14 and 15 positions of the leukotriene backbone. This structural modification affects its interaction with leukotriene receptors and its subsequent biological activity. The metabolism of 14,15-dehydro-LTB4 involves its conversion to other leukotrienes, including leukotriene C4 (LTC4), through enzymatic pathways involving leukotriene C4 synthase.
Inflammatory Response
14,15-dehydro-LTB4 plays a crucial role in mediating inflammatory responses. It acts as a potent chemoattractant for neutrophils and other immune cells, promoting their migration to sites of inflammation. Studies have shown that this compound can induce significant leukocyte accumulation and enhance vascular permeability, which are hallmark features of acute inflammatory responses .
Role in Disease Models
Research has demonstrated the involvement of 14,15-dehydro-LTB4 in various disease models. For instance:
- Arthritis : In collagen-induced arthritis models in rats, elevated levels of LTB4 were correlated with increased disease severity. The enzyme LTA4 hydrolase was found to be upregulated, suggesting a direct link between leukotriene metabolism and inflammatory joint disease .
- Tuberculosis Susceptibility : In zebrafish models, alterations in LTB4 metabolism were associated with increased susceptibility to tuberculosis. Overexpression of LTB4 dehydrogenase was shown to counteract hyperinflammatory states induced by excessive LTA4 .
Receptor Interactions
The biological effects of 14,15-dehydro-LTB4 are mediated primarily through its interaction with two specific receptors: BLT1 and BLT2. These G protein-coupled receptors facilitate various cellular responses, including chemotaxis, activation of NF-κB pathways, and modulation of cytokine release .
Receptor | Function | Cell Types Involved |
---|---|---|
BLT1 | Chemotaxis and activation of immune cells | Neutrophils, eosinophils |
BLT2 | Modulation of inflammatory responses | Various immune and non-immune cells |
Inflammatory Mediators
14,15-dehydro-LTB4 influences the production and activity of other inflammatory mediators. For example, it has been shown to enhance the expression of pro-inflammatory cytokines such as TNF-α in response to stimuli like cisplatin in renal tubular cells .
Case Studies
- Leukotriene B4 in Cancer : A study indicated that high levels of LTB4 are associated with tumor progression in various cancers. The modulation of LTB4 levels through pharmacological agents that induce LTB4 dehydrogenase expression has been proposed as a therapeutic strategy to limit tumor growth .
- Asthma Models : In allergic asthma models, 14,15-dehydro-LTB4 was implicated in exacerbating airway inflammation. Antagonism of the BLT1 receptor was effective in reducing eosinophilic infiltration and airway hyperresponsiveness .
Q & A
Basic Research Questions
Q. What is the mechanism by which 14,15-dehydro LTB4 modulates leukotriene signaling, and how can researchers validate its receptor specificity in vitro?
- Answer : 14,15-dehydro LTB4 acts as a competitive antagonist of the LTB4 receptors BLT1 and BLT2, with higher affinity for BLT1 (Ki = 27 nM vs. 473 nM for BLT2) . To validate receptor specificity, use radioligand binding assays with transfected COS-7 cells expressing BLT1 or BLT2. Measure displacement of [³H]LTB4 by 14,15-dehydro LTB4 to calculate binding affinities (Kd values). Functional assays, such as intracellular calcium mobilization or cAMP inhibition, can confirm antagonism .
Q. How does 14,15-dehydro LTB4 differ structurally from native LTB4, and what experimental techniques are used to characterize its conformation?
- Answer : The compound lacks a double bond between C14 and C15, introducing a triple bond (14,15-dehydro modification). Structural characterization employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For conformational studies, molecular docking simulations with BLT1/BLT2 receptor models or X-ray crystallography (if available) can reveal interactions with receptor domains .
Q. What in vitro assays are recommended to assess the anti-inflammatory efficacy of 14,15-dehydro LTB4?
- Answer : Use neutrophil degranulation assays (e.g., lysozyme release from rat polymorphonuclear leukocytes, IC50 = 1 µM ) or chemotaxis assays with human neutrophils. Compare inhibition of LTB4-induced migration using Boyden chambers or transwell systems. Complement with ELISA to measure downstream mediators (e.g., IL-8 or TNF-α) in macrophage cultures .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor selectivity data for 14,15-dehydro LTB4 across studies?
- Answer : Discrepancies may arise from differences in receptor isoforms, cell types, or assay conditions. To address this:
- Perform side-by-side comparisons using identical transfection systems (e.g., HEK293 cells expressing BLT1 vs. BLT2).
- Validate with genetic knockout models (e.g., BLT1⁻/⁻ or BLT2⁻/⁻ mice) in functional assays.
- Use pharmacological inhibitors (e.g., U-75302 for BLT1) to isolate receptor contributions .
Q. What advanced in vivo models are suitable for studying 14,15-dehydro LTB4 in inflammatory diseases?
- Answer :
- Zebrafish inflammation models : Transgenic zebrafish expressing a leukotriene B4 biosensor enable real-time visualization of 14,15-dehydro LTB4's effects on neutrophil migration .
- Colitis models : Use dextran sulfate sodium (DSS)-induced colitis in mice to evaluate gut inflammation suppression via histopathology and cytokine profiling .
- Arthritis models : Intra-articular injection in rheumatoid arthritis (RA) models (e.g., collagen-induced arthritis) to assess synovial fluid LTB4 levels via LC-MS/MS .
Q. How can researchers optimize dosing regimens for 14,15-dehydro LTB4 in preclinical studies?
- Answer :
- Calculate dose equivalence between species using allometric scaling (e.g., mg/kg based on body surface area).
- For continuous administration, use osmotic pumps to maintain stable plasma concentrations.
- Monitor pharmacokinetics (PK) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure bioavailability and half-life .
Q. What methodologies enable real-time detection of 14,15-dehydro LTB4's antagonism in live tissues?
- Answer :
- Fluorescent biosensors : Engineer cells or transgenic animals (e.g., zebrafish) with a modified LTB4 receptor fused to a fluorescent reporter. Signal intensity correlates with LTB4 concentration, allowing live imaging .
- Intravital microscopy : Track neutrophil dynamics in inflamed tissues (e.g., mouse cremaster muscle) pre- and post-treatment .
Q. Data Analysis & Experimental Design
Q. How should researchers interpret transcriptomic and metabolomic data involving 14,15-dehydro LTB4 in complex pathways like arachidonic acid metabolism?
- Answer :
- Use integrated omics platforms (e.g., MetaboAnalyst) to map changes in leukotriene synthesis enzymes (e.g., 5-lipoxygenase) and downstream metabolites (e.g., 14,15-DiHETrE).
- Validate findings with knockdown/overexpression models (e.g., siRNA targeting BLT1) to confirm pathway specificity .
Q. What controls are critical when testing 14,15-dehydro LTB4 in receptor-binding assays?
- Answer :
- Include cold competition controls (excess unlabeled LTB4) to define nonspecific binding.
- Use receptor-negative cells (untransfected COS-7) to confirm assay specificity.
- Test structurally related analogs (e.g., 20-hydroxy LTB4) to rule off-target effects .
Q. Troubleshooting & Reproducibility
Q. Why might 14,15-dehydro LTB4 fail to inhibit LTB4-mediated responses in certain assays, and how can this be addressed?
- Answer : Potential issues include:
- Receptor isoform dominance : BLT2-mediated pathways may override BLT1 inhibition. Use isoform-specific agonists/antagonists to dissect contributions.
- Rapid metabolite degradation : Stabilize compounds with antioxidants (e.g., BHT) or protease inhibitors in cell culture media.
- Suboptimal dosing : Pre-test concentration ranges using dose-response curves (e.g., 0.1–10 µM) .
Eigenschaften
IUPAC Name |
(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVOEPTHWOJMX-CHHAPGPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#CC[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165823 | |
Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114616-11-4 | |
Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114616-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.